molecular formula C28H23N3S B14432345 Acridinium, 9-(4-(dimethylamino)phenyl)-10-phenyl-, thiocyanate CAS No. 82679-88-7

Acridinium, 9-(4-(dimethylamino)phenyl)-10-phenyl-, thiocyanate

Cat. No.: B14432345
CAS No.: 82679-88-7
M. Wt: 433.6 g/mol
InChI Key: BUSOEUDSPWVYII-UHFFFAOYSA-M
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Description

Acridinium, 9-(4-(dimethylamino)phenyl)-10-phenyl-, thiocyanate is a chemical compound known for its unique properties and applications in various scientific fields. This compound is part of the acridinium family, which is known for its chemiluminescent properties. The presence of the dimethylamino and phenyl groups in its structure contributes to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acridinium, 9-(4-(dimethylamino)phenyl)-10-phenyl-, thiocyanate typically involves the reaction of acridinium salts with thiocyanate ions. One common method involves the use of acridinium chloride and potassium thiocyanate in an aqueous medium. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Acridinium, 9-(4-(dimethylamino)phenyl)-10-phenyl-, thiocyanate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form acridone derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced acridinium compounds.

    Substitution: Nucleophilic substitution reactions can occur at the acridinium nitrogen or the phenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield acridone derivatives, while substitution reactions can produce various substituted acridinium compounds.

Scientific Research Applications

Acridinium, 9-(4-(dimethylamino)phenyl)-10-phenyl-, thiocyanate has a wide range of applications in scientific research:

    Chemistry: Used as a chemiluminescent probe in analytical chemistry for detecting various analytes.

    Biology: Employed in bioassays and imaging techniques due to its luminescent properties.

    Medicine: Investigated for potential therapeutic applications, including as a photosensitizer in photodynamic therapy.

    Industry: Utilized in the development of luminescent materials and sensors.

Mechanism of Action

The mechanism of action of Acridinium, 9-(4-(dimethylamino)phenyl)-10-phenyl-, thiocyanate involves its ability to undergo chemiluminescent reactions. Upon oxidation, the compound forms an excited state intermediate that emits light as it returns to the ground state. This property is exploited in various analytical and imaging applications. The molecular targets and pathways involved in its action depend on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Acridinium esters: Known for their chemiluminescent properties and used in similar applications.

    Phenylacridinium compounds: Share structural similarities and exhibit comparable reactivity.

    Dimethylaminophenyl derivatives: Possess similar electronic properties due to the presence of the dimethylamino group.

Uniqueness

Acridinium, 9-(4-(dimethylamino)phenyl)-10-phenyl-, thiocyanate is unique due to the combination of its structural features, which confer distinct chemical and physical properties

Properties

CAS No.

82679-88-7

Molecular Formula

C28H23N3S

Molecular Weight

433.6 g/mol

IUPAC Name

N,N-dimethyl-4-(10-phenylacridin-10-ium-9-yl)aniline;thiocyanate

InChI

InChI=1S/C27H23N2.CHNS/c1-28(2)21-18-16-20(17-19-21)27-23-12-6-8-14-25(23)29(22-10-4-3-5-11-22)26-15-9-7-13-24(26)27;2-1-3/h3-19H,1-2H3;3H/q+1;/p-1

InChI Key

BUSOEUDSPWVYII-UHFFFAOYSA-M

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=C3C=CC=CC3=[N+](C4=CC=CC=C42)C5=CC=CC=C5.C(#N)[S-]

Origin of Product

United States

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